molecular formula C15H22O B192701 Zerumbone CAS No. 471-05-6

Zerumbone

Cat. No. B192701
CAS RN: 471-05-6
M. Wt: 218.33 g/mol
InChI Key: GIHNTRQPEMKFKO-SKTNYSRSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zerumbone is a naturally occurring monocyclic sesquiterpene compound found in high concentrations in the rhizomes of wild ginger, scientifically known as Zingiber zerumbet. This compound is known for its distinctive chemical structure, which includes a highly reactive α, β-unsaturated carbonyl group. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties .

Scientific Research Applications

Zerumbone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Zerumbone exerts its effects through the modulation of various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and cell survival. Additionally, this compound modulates the Akt and interleukin-6/janus kinase-2/signal transducer and activator of transcription 3 (IL-6/JAK2/STAT3) pathways, leading to the suppression of cancer cell proliferation, angiogenesis, invasion, and metastasis .

Safety and Hazards

Zerumbone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It may cause an allergic skin reaction and is very toxic to aquatic life .

Future Directions

Despite its promising pharmacological activities, preclinical and clinical studies are required to demonstrate and evaluate the in vivo efficacy of zerumbone . The current research briefly summarizes the modes of action and therapeutic potential of this compound against various cancers .

Biochemical Analysis

Biochemical Properties

Zerumbone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been found to suppress the proliferation, survival, angiogenesis, invasion, and metastasis of cancer cells by modulating different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has demonstrated potent antitumorigenic activity, showing selective toxicity toward various cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . For instance, this compound has been found to cause significant suppression of proliferation, survival, angiogenesis, invasion, and metastasis in cancer cells through the molecular modulation of different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown changes in its effects. It has demonstrated stability and long-term effects on cellular function observed in in vitro or in vivo studies . For example, this compound has shown cytotoxicity at concentrations above 30 µM, effectively suppressing cell migration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in transgenic APP/PS1 mice, a rodent model of Alzheimer’s disease, this compound significantly ameliorated deficits in both non-cognitive and cognitive behaviors after a treatment period of 20 days .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, this compound has been found to contribute to the Methylerythritol Pathway (MEP), which is involved in the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the precursors for sesquiterpenoid biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its bioavailability and transport after oral administration is limited due to its poor solubility .

Subcellular Localization

It has been suggested that this compound can activate the Nrf2/ARE-dependent detoxification pathway induced by nuclear localization of Nrf2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zerumbone can be synthesized through various methods, including solvent extraction, hydrodistillation, supercritical fluid extraction, Soxhlet extraction, and pressurized liquid extraction. Among these, hydrodistillation and supercritical fluid extraction are the most effective methods .

Industrial Production Methods: In industrial settings, this compound is typically extracted from the rhizomes of Zingiber zerumbet using hydrodistillation. This method involves the use of water or steam to extract the essential oils containing this compound. The extracted oil is then subjected to purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Zerumbone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its reactivity with transition metals and Lewis acids, which facilitate diverse molecular transformations .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities and improved pharmacological properties .

Comparison with Similar Compounds

Zerumbone is unique among sesquiterpenes due to its highly reactive α, β-unsaturated carbonyl group, which imparts significant biological activity. Similar compounds include:

properties

IUPAC Name

(2E,6E,10E)-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11H,5-6,10H2,1-4H3/b11-9+,12-8+,13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHNTRQPEMKFKO-SKTNYSRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C=CC(=O)C(=CCC1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC(/C=C/C(=O)/C(=C/CC1)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318583
Record name Zerumbone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

471-05-6
Record name Zerumbone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zerumbone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zerumbone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 471-05-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zerumbone
Reactant of Route 2
Zerumbone
Reactant of Route 3
Zerumbone
Reactant of Route 4
Zerumbone
Reactant of Route 5
Zerumbone
Reactant of Route 6
Reactant of Route 6
Zerumbone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.